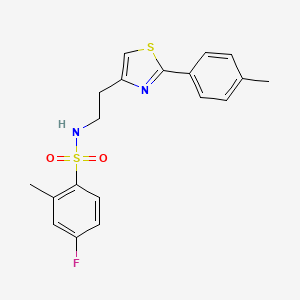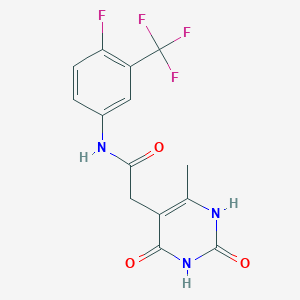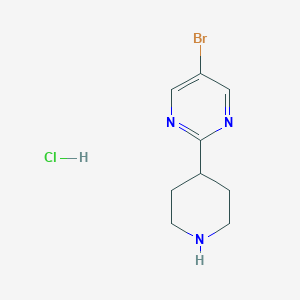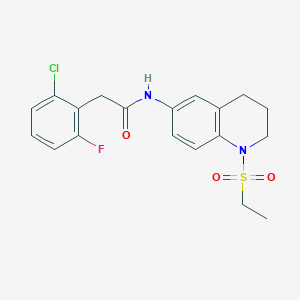![molecular formula C23H25N7O5 B2381799 isonicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone CAS No. 683790-64-9](/img/structure/B2381799.png)
isonicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone is a useful research compound. Its molecular formula is C23H25N7O5 and its molecular weight is 479.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Spectroscopic and Structural Analysis
Isonicotinyl hydrazones, such as those derived from isoniazid and o-vanillin, have been extensively studied for their structural and spectroscopic properties. These compounds, including isonicotinaldehyde hydrazones, are analyzed using techniques like IR, Raman, NMR, and electronic spectroscopy, supplemented by computational methods based on Density Functional Theory. Such studies help in understanding the molecular structure and behavior of these compounds under various conditions (González-Baró et al., 2012).
2. Antimicrobial and Antitubercular Potential
Research indicates that isonicotinyl hydrazones exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. They are recognized for their potential as therapeutic agents in treating tuberculosis, offering efficiency with lower toxicity compared to other drugs (Sah & Peoples, 1954). Further studies in this domain explore the synthesis and characterization of various isonicotinic acid hydrazones and their derivatives, highlighting their biological activities, including antimicrobial properties (Kandhavelu et al., 2012).
3. Applications in Catalysis and Material Science
Isonicotinyl hydrazones are used in the synthesis of complex metal compounds, which find applications in catalysis and material science. For instance, dioxotungsten(VI) complexes with isoniazid-related hydrazones have been synthesized and characterized, showing potential as precatalysts for olefin epoxidation (Vrdoljak et al., 2016). Such applications are crucial in industrial chemistry and the development of new materials.
4. Potential in Therapeutics Beyond Tuberculosis
Besides their role in treating tuberculosis, isonicotinyl hydrazones and related compounds are being investigated for their broader therapeutic potential. Studies have been conducted to understand their antioxidant and anti-inflammatory properties, which could be beneficial in various medical applications (Кorobko et al., 2018).
5. Analytical Applications
Isonicotinyl hydrazones are also used in analytical chemistry, such as in the identification of carbonyls, including aldehydes and ketones. Their distinct melting points and crystalline structures make them useful reagents in various analytical processes (Grosjean et al., 1999).
特性
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O5/c1-28-20-19(21(32)29(2)23(28)33)30(22(26-20)27-25-12-15-8-10-24-11-9-15)13-16(31)14-35-18-6-4-17(34-3)5-7-18/h4-12,16,31H,13-14H2,1-3H3,(H,26,27)/b25-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPNPVUXCQLWQQ-BRJLIKDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=NC=C3)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=NC=C3)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid](/img/structure/B2381725.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381727.png)
![1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2381728.png)
![methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate](/img/structure/B2381729.png)



![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide](/img/structure/B2381735.png)
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2381737.png)
![3-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2381738.png)
![3-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2381739.png)
